molecular formula C19H19NO4 B6045445 2-{[(4-ethoxyphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione

2-{[(4-ethoxyphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione

Cat. No.: B6045445
M. Wt: 325.4 g/mol
InChI Key: ZVAFHOFCNVZPEZ-UHFFFAOYSA-N
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Description

2-{[(4-ethoxyphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane-1,3-dione core substituted with a furan-2-yl group and a 4-ethoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-ethoxyphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione typically involves a multi-step process. One common method starts with the preparation of the cyclohexane-1,3-dione core, followed by the introduction of the furan-2-yl group through a Friedel-Crafts acylation reaction. The final step involves the condensation of the 4-ethoxyphenylamine with the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-ethoxyphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: The furan and phenyl groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reagents such as bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(4-ethoxyphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-ethoxyphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-methoxyphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione
  • 2-{[(4-chlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione
  • 2-{[(4-methylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione

Uniqueness

The uniqueness of 2-{[(4-ethoxyphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)iminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-23-15-7-5-14(6-8-15)20-12-16-17(21)10-13(11-18(16)22)19-4-3-9-24-19/h3-9,12-13,21H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAFHOFCNVZPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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